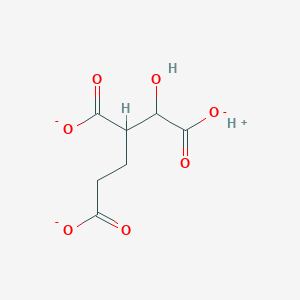

Hydrogen homoisocitrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8O7-2 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

hydron;1-hydroxybutane-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-2 |

InChI Key |

OEJZZCGRGVFWHK-UHFFFAOYSA-L |

Canonical SMILES |

[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Pathways and Transformations of Homoisocitrate

The Alpha-Aminoadipate (AAA) Pathway of L-Lysine Biosynthesis

Precursor Reactions Leading to Homocitrate

The journey to homoisocitrate begins with the formation of its precursor, homocitrate. This initial step is a critical, committed reaction in the lysine (B10760008) biosynthetic pathway. nih.gov

Homocitrate synthase (HCS) catalyzes the aldol-type condensation of acetyl-CoA and α-ketoglutarate to produce (R)-homocitrate. nih.govwikipedia.org This reaction is the first step in the AAA pathway. nih.gov The mechanism involves the transfer of an acetyl group from acetyl-CoA to α-ketoglutarate. nih.govresearchgate.net Crystallographic studies of HCS from Thermus thermophilus have revealed that a histidine residue from an adjacent subunit is directly involved in the catalytic mechanism by hydrogen bonding to the C1-carboxyl group of the homocitrate product. nih.govnih.gov The enzyme is also subject to feedback inhibition by the end product, L-lysine, which binds to the active site and competitively inhibits the binding of α-ketoglutarate. nih.govnih.gov

Homocitrate synthase exhibits specificity for its substrates, acetyl-CoA and α-ketoglutarate. wikipedia.org While it is closely related to α-isopropylmalate synthase (IPMS), which is involved in leucine (B10760876) biosynthesis, key amino acid residues are responsible for their different substrate selectivities. researchgate.net

| Enzyme | Pathway | Substrates | Product |

| Homocitrate Synthase (HCS) | L-Lysine Biosynthesis (AAA Pathway) | Acetyl-CoA, α-Ketoglutarate | (R)-Homocitrate, CoA |

| α-Isopropylmalate Synthase (IPMS) | Leucine Biosynthesis | Acetyl-CoA, α-Ketoisovalerate | α-Isopropylmalate, CoA |

Isomerization of Homocitrate to Homoisocitrate

Following its synthesis, homocitrate undergoes an essential isomerization to form homoisocitrate. This conversion is a two-step process involving a dehydration reaction followed by a hydration reaction, analogous to the aconitase-catalyzed isomerization of citrate (B86180) to isocitrate in the citric acid cycle. nih.govresearchgate.net

The isomerization of homocitrate to homoisocitrate involves the intermediate formation of cis-homoaconitate. nih.govresearchgate.net Initially, it was believed that a single enzyme, homoaconitase (HACN), catalyzed both the dehydration of homocitrate to cis-homoaconitate and the subsequent rehydration to homoisocitrate. researchgate.net However, research on homoaconitases from Saccharomyces cerevisiae and Aspergillus fumigatus has shown that these enzymes primarily catalyze the interconversion between cis-homoaconitate and homoisocitrate. nih.govresearchgate.net

In contrast, a homoaconitase from the methanogen Methanocaldococcus jannaschii has been identified that can catalyze both the dehydration of (R)-homocitrate to cis-homoaconitate and its subsequent hydration to produce homoisocitrate. nih.govresearchgate.netcncb.ac.cn This suggests a divergence in the evolution and function of homoaconitases across different organisms. nih.govcncb.ac.cn

Further investigation has revealed that in fungi, the initial dehydration of homocitrate to cis-homoaconitate is actually catalyzed by aconitase, the same enzyme that functions in the citric acid cycle. researchgate.net This means that two separate enzymes from the aconitase family are required for the complete isomerization of homocitrate to homoisocitrate in these organisms. nih.govresearchgate.net

In the fermenting yeast Saccharomyces cerevisiae, there are two distinct aconitase enzymes. Aco1p is essential for the citric acid cycle and glutamate (B1630785) synthesis, while Aco2p specifically contributes to lysine biosynthesis by converting homocitrate to cis-homoaconitate. researchgate.net In contrast, filamentous fungi like Aspergillus fumigatus appear to rely on a single aconitase for both energy metabolism and lysine biosynthesis. researchgate.net

| Enzyme | Organism(s) | Function in Lysine Biosynthesis |

| Homoaconitase (HACN) | Saccharomyces cerevisiae, Aspergillus fumigatus | Catalyzes the hydration of cis-homoaconitate to homoisocitrate. nih.govresearchgate.net |

| Homoaconitase (HACN) | Methanocaldococcus jannaschii | Catalyzes both the dehydration of homocitrate to cis-homoaconitate and its rehydration to homoisocitrate. nih.govresearchgate.net |

| Aconitase (Aco2p) | Saccharomyces cerevisiae | Catalyzes the dehydration of homocitrate to cis-homoaconitate. researchgate.net |

| Aconitase | Filamentous Fungi | Appears to catalyze the dehydration of homocitrate to cis-homoaconitate, in addition to its role in the citric acid cycle. researchgate.net |

Homoisocitrate Dehydrogenase (HIcDH) Catalysis

Homoisocitrate dehydrogenase (HIcDH) is a key enzyme in the α-aminoadipate pathway for lysine biosynthesis in fungi and some bacteria. nih.govtandfonline.com It catalyzes the NAD+-dependent oxidative decarboxylation of homoisocitrate to α-ketoadipate. uniprot.orgebi.ac.uk This enzyme belongs to the family of β-hydroxyacid oxidative decarboxylases, which also includes isocitrate dehydrogenase (ICDH) and 3-isopropylmalate dehydrogenase (IPMDH). umich.edu

Enzymatic Mechanism and Kinetics of Homoisocitrate Conversion

The initial step in the HIcDH-catalyzed reaction is the oxidation of the C2-hydroxyl group of homoisocitrate to a keto group, coupled with the reduction of NAD+ to NADH. nih.govresearchgate.net This oxidation is followed by the decarboxylation of the resulting β-ketoacid intermediate, 3-carboxy-α-ketoadipate, to form the enol of α-ketoadipate. nih.govacs.org The final step is the tautomerization of the enol to the more stable keto form, α-ketoadipate. nih.govacs.org

The proposed chemical mechanism involves several key steps:

Binding of NAD+ and the Mg2+-homoisocitrate complex (MgHIc). nih.gov

Hydride transfer from the C2 of homoisocitrate to NAD+, facilitated by a general base catalyst, to form 3-carboxy-α-ketoadipate. nih.govacs.org

Decarboxylation of the β-ketoacid intermediate, assisted by a Lewis acid (the divalent metal ion), to produce an enol intermediate. nih.govacs.org

Tautomerization of the enol to the final product, α-ketoadipate, catalyzed by a general acid. nih.govacs.org

Release of the products: α-ketoadipate, CO2, and NADH. nih.gov

HIcDH requires a divalent metal ion for its catalytic activity, with Mg2+ being the most effective activator. uniprot.orgoup.comoup.com The enzyme selectively binds the Mg2+-homoisocitrate chelate complex as its substrate. nih.govoup.com The metal ion plays a crucial role in the catalytic mechanism by acting as a Lewis acid. nih.govacs.org It coordinates with the α-carboxylate and α-hydroxyl groups of homoisocitrate, which helps to stabilize the negative charge that develops during the reaction and facilitates the decarboxylation of the β-ketoacid intermediate. umich.edunih.govnih.gov In Saccharomyces cerevisiae HIcDH, three conserved aspartate residues (D243, D267, and D271) are responsible for coordinating the Mg2+ ion. nih.gov

The HIcDH reaction mechanism involves general acid-base catalysis facilitated by a pair of active site residues. nih.govacs.orgresearchgate.net In Saccharomyces cerevisiae HIcDH, a lysine residue (Lys-206) acts as a general base, accepting a proton from the C2-hydroxyl group of homoisocitrate during the initial oxidation step. nih.govacs.orgnih.gov This same lysine residue then acts as a general acid to protonate the enol intermediate during the tautomerization step. nih.govacs.org A tyrosine residue (Tyr-150) functions as the general acid, donating a proton to the C3 of the enol to form the final α-ketoadipate product. nih.govacs.orgnih.gov The pKa values for the general base and general acid have been estimated to be approximately 6.5-7 and 9.5, respectively. nih.govresearchgate.netnih.gov

The kinetic mechanism of HIcDH from Saccharomyces cerevisiae has been determined to be steady-state random, with the binding of NAD+ and the Mg2+-homoisocitrate complex occurring in a random order. nih.gov The release of products, however, is proposed to be ordered, with CO2 being released first, followed by α-ketoadipate and then NADH. nih.gov

With the native substrate, homoisocitrate, the chemical steps of hydride transfer and decarboxylation are not significantly rate-limiting. nih.govresearchgate.net Instead, a slow conformational change that occurs prior to catalysis is thought to be a major rate-limiting step. nih.govnih.govnih.gov This conformational change is believed to close the active site, properly orienting the substrates for the reaction. nih.govnih.gov

Below is an interactive table summarizing the kinetic parameters for HIcDH from different organisms.

| Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | pH Optimum |

| Saccharomyces cerevisiae | Homoisocitrate | 10 | 13-17 | 8.5 |

| Saccharomyces cerevisiae | NAD+ | 330 | - | 8.5 |

| Candida albicans | Homoisocitrate | 73.7 | 0.38 | 7.8 |

| Candida albicans | NAD+ | 1090 | - | 7.8 |

| Thermus thermophilus | Isocitrate | 521 | 438 | 7.5 |

Data sourced from multiple studies. nih.govoup.comoup.comasm.orgwiley.comnih.gov

However, when a slower, alternative substrate like isocitrate is used, significant primary deuterium (B1214612) and 13C isotope effects are observed, indicating that both hydride transfer and decarboxylation contribute to the rate limitation. nih.govresearchgate.net In this case, the decarboxylation step appears to be more rate-limiting than hydride transfer. nih.govresearchgate.net Solvent deuterium isotope effect studies have also been used to probe proton transfer steps and have provided further evidence for a rate-limiting conformational change in the wild-type enzyme. nih.gov For instance, the K206M mutant of S. cerevisiae HIcDH, which lacks the primary general base, exhibits a normal solvent isotope effect, suggesting that hydride transfer has become the rate-determining step. nih.gov

Enzymatic Interactions and Downstream Reactions within the AAA Pathway

The reaction catalyzed by HIcDH is a single but crucial step in a larger metabolic cascade that ultimately produces lysine.

Homoisocitrate dehydrogenase catalyzes the oxidative decarboxylation of homoisocitrate to yield α-ketoadipate (also known as 2-oxoadipate), carbon dioxide, and NADH. wikipedia.orgtandfonline.comwikipedia.org This product, α-ketoadipate, is the substrate for the next enzyme in the pathway. mdpi.comnih.gov In the subsequent step, α-ketoadipate is converted to α-aminoadipate through a transamination reaction. wikipedia.orgmdpi.com This reaction is catalyzed by an aminoadipate aminotransferase, which transfers an amino group from a donor, typically glutamate. wikipedia.orgmdpi.com

The formation of α-aminoadipate marks the completion of the initial phase of the AAA pathway. From this point, a series of further enzymatic reactions leads to the final product. First, α-aminoadipate is reduced to α-aminoadipate semialdehyde by the enzyme aminoadipate reductase. wikipedia.org Following this, two sequential reactions catalyzed by saccharopine dehydrogenase are required. wikipedia.org The first condenses α-aminoadipate semialdehyde with glutamate to form an intermediate called saccharopine. wikipedia.org The second saccharopine dehydrogenase then cleaves saccharopine to yield L-lysine and α-ketoglutarate, completing the biosynthetic pathway. wikipedia.org The initial enzymes of the pathway, including HIcDH, are located in the mitochondria of fungal cells, while the later enzymes that convert α-aminoadipate to lysine reside in the cytosol. nih.gov

Regulation of Homoisocitrate Metabolism

Genetic and Transcriptional Control of Biosynthesis Genes

The expression of genes encoding the enzymes of the AAA pathway is meticulously controlled to respond to the availability of amino acids and the specific need for lysine (B10760008). This control involves both pathway-specific transcription factors and global amino acid control networks.

Interplay with General Amino Acid Control Mechanisms

The specific regulation by factors like Lys14p is integrated with a broader system known as the general amino acid control (GAAC). asm.org This system allows yeast cells to respond to the starvation of any single amino acid by increasing the transcription of genes in multiple amino acid biosynthetic pathways. microbialcell.comresearchgate.net The central regulator of the GAAC pathway is the transcriptional activator Gcn4p. asm.orgmicrobialcell.com

Under conditions of amino acid limitation, uncharged tRNAs accumulate and activate the Gcn2 kinase, which leads to the translational derepression and synthesis of Gcn4p. microbialcell.com Gcn4p then binds to specific recognition sites in the promoters of its target genes, including many of the LYS genes, to activate their transcription. asm.orguni-goettingen.de In S. cerevisiae, the GAAC system provides a basal level of regulation that is overlaid by the more specific control exerted by Lys14p. asm.org However, in C. albicans, Gcn4p has taken on a more central and essential role in regulating the lysine pathway, a phenomenon described as transcriptional rewiring. asm.org This highlights the evolutionary plasticity of metabolic control circuits in fungi.

Biochemical Regulation Mechanisms

Beyond transcriptional control, the activity of the AAA pathway is also regulated at the biochemical level, primarily through feedback inhibition. This provides a rapid and direct mechanism to modulate the metabolic flux in response to the concentration of the end product, L-lysine.

Feedback Inhibition of Homocitrate Synthase by L-Lysine

The first and rate-limiting step of the AAA pathway is catalyzed by homocitrate synthase (HCS), which carries out the aldol (B89426) condensation of 2-oxoglutarate and acetyl-CoA to form homocitrate. nih.govnih.gov HCS is the primary target for feedback regulation; its activity is strongly inhibited by the pathway's end product, L-lysine. nih.govumich.edu

Structural and kinetic studies have revealed the molecular basis for this inhibition. L-lysine acts as a competitive inhibitor with respect to the substrate 2-oxoglutarate (2-OG). nih.gov This means that L-lysine binds directly to the active site of HCS, the same site that binds 2-OG. nih.govnih.gov Crystal structures of HCS from Schizosaccharomyces pombe in complex with L-lysine show that the inhibitor occupies the 2-OG binding site within the enzyme's (α/β)8 TIM barrel domain. nih.govnih.gov A "switch position" within the active site, involving conformational changes of acidic and basic residues, allows the enzyme to differentiate between the C5-carboxylate group of the substrate 2-OG and the ε-ammonium group of the inhibitor L-lysine. nih.govnih.gov This direct competition for the active site provides an efficient mechanism for shutting down the pathway when lysine is plentiful.

Strategies for Feedback Desensitization in Engineered Systems

The tight feedback inhibition of HCS by lysine is a major bottleneck for the industrial overproduction of lysine in engineered microorganisms like S. cerevisiae. Consequently, significant research has focused on developing HCS variants that are insensitive to this feedback inhibition. nih.govcore.ac.uk

One successful approach is rational design based on the enzyme's crystal structure. nih.gov By using in silico docking simulations, researchers can predict amino acid substitutions that will disrupt lysine binding without significantly compromising the enzyme's catalytic activity for its natural substrates. nih.govnih.gov For example, in S. cerevisiae HCS (ScLys20), substituting the serine residue at position 385 with either phenylalanine (Ser385Phe) or glutamate (B1630785) (Ser385Glu) was predicted to desensitize the enzyme to lysine. nih.govnih.gov Subsequent enzymatic analysis confirmed these predictions, showing that the Ser385Glu variant, in particular, is far more insensitive to feedback inhibition than both the wild-type and the Ser385Phe variant. nih.govnih.gov Yeast strains expressing this highly desensitized HCS variant showed a significant increase in intracellular lysine content. nih.govnih.gov Such engineered enzymes are crucial for developing microbial strains with higher lysine productivity. nih.gov

Table 2: Engineered Homocitrate Synthase (HCS) Variants with Reduced Feedback Inhibition

| Enzyme Variant | Organism | Amino Acid Substitution | Effect on Lysine Feedback Inhibition | Reference |

|---|---|---|---|---|

| ScLys20 | Saccharomyces cerevisiae | Ser385Phe | Reduced sensitivity to lysine inhibition. | nih.gov |

| ScLys20 | Saccharomyces cerevisiae | Ser385Glu | Far more insensitive to feedback inhibition than the Ser385Phe variant. | nih.govnih.gov |

| HCS Mutant | Candida pelliculosa | Not specified | Less sensitive than wild-type enzyme to feedback inhibition by L-lysine. | core.ac.uk |

Subcellular Localization of AAA Pathway Enzymes

The enzymes of the AAA pathway are compartmentalized within the fungal cell, a strategy that likely helps to manage precursor supply, channel intermediates, and sequester potentially toxic molecules. mdpi.comfrontiersin.org In fungi, the pathway is distributed between the mitochondria and the cytosol. mdpi.com

In Saccharomyces cerevisiae, the initial steps of lysine biosynthesis occur in the mitochondrial matrix. This includes the reactions catalyzed by homocitrate synthase (Lys20 and Lys21), homoaconitase (Lys4), and homoisocitrate dehydrogenase (Lys12), which together convert 2-oxoglutarate to α-ketoadipate. wiley.commdpi.com The intermediate α-ketoadipate is then transported out of the mitochondria into the cytosol. wiley.com The remaining steps of the pathway, which convert α-ketoadipate into L-lysine, are catalyzed by enzymes located in the cytosol. mdpi.com This spatial separation of enzymatic steps necessitates specific mitochondrial transporters to shuttle intermediates across the mitochondrial membrane. wiley.com This compartmentalization underscores the complexity of metabolic organization within the eukaryotic cell.

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Hydrogen homoisocitrate | |

| L-lysine | Lys |

| α-aminoadipate | AAA |

| α-aminoadipate semialdehyde | α-AASA |

| 2-oxoglutarate | 2-OG |

| Acetyl coenzyme A | Acetyl-CoA |

| Homocitrate | |

| α-ketoadipate | α-Ka |

| Serine | Ser |

| Phenylalanine | Phe |

| Glutamate | Glu |

| Saccharopine | |

| Isocitrate |

Mitochondrial and Cytosolic Compartmentalization in Fungi

In many fungi, the biosynthesis of lysine via the α-aminoadipate pathway is a prime example of metabolic compartmentalization, with enzymatic reactions distributed between the mitochondria and the cytosol. uniprot.orgresearchgate.net The initial steps of this pathway, leading to the formation of α-aminoadipate, often take place within the mitochondria. mdpi.com For instance, in Saccharomyces cerevisiae, the conversion of homoisocitrate to α-ketoadipate, catalyzed by homoisocitrate dehydrogenase, is a mitochondrial process. biorxiv.orgbiorxiv.org Similarly, the homoaconitase (Lys4p) in S. cerevisiae, which is responsible for the conversion of homocitrate to homoisocitrate, is also localized to the mitochondria. researchgate.net

Conversely, later stages of the lysine biosynthesis pathway are predominantly cytosolic. mdpi.com In Penicillium chrysogenum, a cytosolic isoenzyme of homocitrate synthase has been identified and purified. nih.gov This dual localization of homocitrate synthase, with both mitochondrial and cytosolic forms, has also been observed in P. chrysogenum. nih.gov This suggests a complex interplay and transport of intermediates between these two compartments.

The compartmentalization is not limited to just the mitochondria and cytosol. In S. cerevisiae, the lysine biosynthetic pathway is distributed across four cellular compartments: the nucleus, mitochondrion, cytosol, and peroxisome, which is critical for its proper function and regulation. researchgate.net For example, saccharopine dehydrogenase, the final enzyme in the pathway, has been shown to be localized to peroxisomes in this yeast. researchgate.net

Species-Specific Differences in Enzyme Localization

Significant variations in the subcellular localization of enzymes involved in homoisocitrate metabolism exist among different fungal species. biorxiv.orgbiorxiv.org These differences underscore the diverse evolutionary strategies fungi have adopted for regulating lysine biosynthesis.

One of the most notable examples is the localization of homoisocitrate dehydrogenase. While this enzyme is found in the mitochondria of Saccharomyces cerevisiae, it is localized to the cytoplasm in Schizosaccharomyces pombe. biorxiv.orgbiorxiv.org

Similarly, homocitrate synthase, the first enzyme in the pathway, exhibits varied localization. In Penicillium chrysogenum, it is found in the cytoplasm, whereas in S. cerevisiae, it is localized to both the mitochondria and the nucleus. biorxiv.orgbiorxiv.org In Aspergillus fumigatus, the homocitrate synthase (HcsA) appears to be exclusively located in the cytoplasm. asm.org

The enzyme homoaconitase, which catalyzes the isomerization of homocitrate to homoisocitrate, also shows species-specific characteristics. In Aspergillus nidulans, the lysF gene encodes for this enzyme. fgsc.net Studies on homoaconitase from S. cerevisiae and A. fumigatus have revealed that these enzymes catalyze the interconversion between homoaconitate and homoisocitrate. leibniz-hki.de

These species-specific differences in enzyme compartmentalization are a critical factor in understanding the metabolic physiology of fungi and have implications for biotechnological applications, such as the optimization of penicillin production, which utilizes α-aminoadipate as a precursor. cdnsciencepub.com

Data Table: Subcellular Localization of Enzymes in Homoisocitrate Metabolism Across Fungal Species

| Enzyme | Fungal Species | Subcellular Localization | Reference(s) |

| Homocitrate Synthase | Saccharomyces cerevisiae | Mitochondria, Nucleus | biorxiv.org, biorxiv.org |

| Penicillium chrysogenum | Cytosol, Mitochondria | biorxiv.org, biorxiv.org, nih.gov | |

| Aspergillus fumigatus | Cytosol | asm.org | |

| Homoaconitase | Saccharomyces cerevisiae | Mitochondria | researchgate.net |

| Aspergillus nidulans | - | fgsc.net | |

| Aspergillus fumigatus | - | leibniz-hki.de | |

| Homoisocitrate Dehydrogenase | Saccharomyces cerevisiae | Mitochondria | biorxiv.org, biorxiv.org |

| Schizosaccharomyces pombe | Cytosol | biorxiv.org, biorxiv.org | |

| Candida glabrata | Mitochondrion, Fungal biofilm matrix | uniprot.org | |

| Saccharopine Dehydrogenase | Saccharomyces cerevisiae | Peroxisome, Cytoplasm | researchgate.net, uniprot.org |

Biological Distribution and Evolutionary Context of Homoisocitrate Metabolism

Occurrence of the Alpha-Aminoadipate Pathway Across Biological Domains

The α-aminoadipate (AAA) pathway begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, which is then isomerized to homoisocitrate. wikipedia.org This pathway's distribution is distinct and taxonomically significant, setting it apart from the more widespread diaminopimelate (DAP) pathway for lysine (B10760008) synthesis. wikipedia.org

Distribution in Eukaryotes (e.g., Higher Fungi, Yeasts, Euglenids)

In eukaryotes, the AAA pathway is characteristically found in higher fungi (those with chitin (B13524) in their cell walls), various species of yeast like Saccharomyces cerevisiae, and euglenids. wikipedia.orgresearchgate.netwikipedia.orgnih.gov Its presence in these groups, and its absence in others like plants and animals, makes it a notable metabolic marker. researchgate.netportlandpress.com The enzymes for the pathway in S. cerevisiae are encoded by at least 12 different genes, which are not linked and are located on different chromosomes. nih.gov This pathway is considered a key feature for identifying these organisms and serves as a potential target for antifungal therapies due to its absence in humans. wikipedia.orgumich.edu

Presence in Prokaryotic Organisms (e.g., Thermus, Pyrococcus, Deinococcus)

Initially thought to be exclusive to certain eukaryotes, the AAA pathway has also been identified in some prokaryotes, challenging earlier assumptions about its distribution. wikipedia.org It is present in bacteria of the genus Thermus, such as the extreme thermophile Thermus thermophilus, and in the archaeon Pyrococcus horikoshii. asm.orgoup.com The discovery of the full set of homologous genes for this pathway in Deinococcus radiodurans also suggests it synthesizes lysine via the AAA route. asm.orgnih.gov Interestingly, while the necessary genes are clustered together in an operon-like structure in Thermus and Pyrococcus, they are scattered across the genome in Deinococcus. nih.gov Phylogenetic analyses indicate that a common ancestor of the Deinococcus-Thermus phylum likely possessed the genes for this pathway. nih.gov

Table 1: Distribution of Lysine Biosynthesis Pathways Across Different Organisms

| Organism Group | Pathway Present | Key Examples |

| Eukaryotes | ||

| Higher Fungi & Yeasts | α-Aminoadipate (AAA) Pathway | Saccharomyces cerevisiae, Aspergillus, Candida wikipedia.orgresearchgate.netumich.edu |

| Euglenids | α-Aminoadipate (AAA) Pathway | Euglena researchgate.netwikipedia.org |

| Plants & Algae | Diaminopimelate (DAP) Pathway | Most plants and algae nih.govresearchgate.net |

| Animals | Neither (Lysine is essential) | Humans |

| Prokaryotes | ||

| Most Bacteria | Diaminopimelate (DAP) Pathway | Escherichia coli nih.gov |

| Deinococcus-Thermus | α-Aminoadipate (AAA) Pathway | Thermus thermophilus, Deinococcus radiodurans asm.orgnih.gov |

| Pyrococcus (Archaea) | α-Aminoadipate (AAA) Pathway | Pyrococcus horikoshii asm.orgplos.org |

Distinction from the Diaminopimelate (DAP) Pathway

The AAA and diaminopimelate (DAP) pathways represent two entirely separate and independently evolved solutions for lysine biosynthesis. wikipedia.orgportlandpress.com The fundamental differences lie in their starting materials and key intermediates.

Precursors : The AAA pathway utilizes α-ketoglutarate (an intermediate of the citric acid cycle) and acetyl-CoA. researchgate.netresearchgate.net In contrast, the DAP pathway starts with aspartate and pyruvate. wikipedia.orgnih.govresearchgate.net

Pathway Family : The AAA pathway is considered part of the glutamate (B1630785) family of amino acid biosynthesis, while the DAP pathway belongs to the aspartate family. wikipedia.orgwikipedia.org

Organismal Distribution : The DAP pathway is predominant in bacteria and is also found in plants and algae. nih.govresearchgate.netnih.gov The AAA pathway is the hallmark of higher fungi and euglenids, with a notable presence in specific prokaryotic groups like Thermus and Pyrococcus. wikipedia.orgasm.org No known organism naturally possesses both pathways. oup.com

Cellular Function : In many bacteria, the DAP pathway serves a dual role, not only producing lysine but also synthesizing meso-diaminopimelate, an essential component for building the peptidoglycan cell wall. nih.govresearchgate.net

Evolutionary Relationships and Divergence of Homoisocitrate-Related Enzymes

The enzymes of the AAA pathway, including those that produce and metabolize homoisocitrate, show clear evolutionary links to enzymes from other core metabolic pathways, suggesting a process of gene duplication and functional divergence.

Homology with Citric Acid Cycle Enzymes (e.g., Isocitrate Dehydrogenase, Aconitase)

A strong evolutionary relationship exists between the initial steps of the AAA pathway and the citric acid (TCA) cycle. wikipedia.org

Homoisocitrate Dehydrogenase (HICDH) , the enzyme that catalyzes the oxidative decarboxylation of homoisocitrate, shares significant sequence and structural homology with isocitrate dehydrogenase (ICDH) from the TCA cycle. umich.eduasm.orgnih.gov Both enzymes belong to the family of β-hydroxyacid oxidative decarboxylases. umich.edu HICDH from Thermus thermophilus can even recognize isocitrate as a substrate, acting on it more efficiently than on its native substrate, homoisocitrate, highlighting a close functional and evolutionary link. nih.govresearchgate.net

Homoaconitase , which isomerizes homocitrate to homoisocitrate, is homologous to aconitase from the TCA cycle. oup.comnih.gov Both are iron-sulfur hydro-lyase enzymes. oup.comacs.org Phylogenetic studies suggest that fungal and archaeal homoaconitases evolved in parallel from ancestral aconitase-like enzymes. nih.gov The aconitase superfamily is diverse, with different families of enzymes likely arising from a common ancestor, followed by independent fusions of protein domains. oup.com

Links to Leucine (B10760876) and Arginine Biosynthesis Pathways

The AAA pathway also displays remarkable evolutionary ties to the biosynthetic pathways for leucine and arginine.

Leucine Biosynthesis : The first four enzymatic steps of the AAA pathway in organisms like Thermus thermophilus are homologous to the corresponding enzymes in leucine biosynthesis. nih.gov For example, HICDH is related to 3-isopropylmalate dehydrogenase (IPMDH), the equivalent enzyme in the leucine pathway. umich.edunih.gov This suggests that one pathway likely evolved from the other through gene duplication and recruitment. nih.govmdpi.com

Arginine Biosynthesis : While the first part of the AAA pathway resembles leucine synthesis, the latter half in prokaryotes like Thermus thermophilus is strikingly similar to the conversion of glutamate to ornithine in arginine biosynthesis. portlandpress.comasm.org For instance, the lysJ gene in T. thermophilus, essential for lysine synthesis, is a homolog of the argD gene from the arginine pathway. asm.orgnih.gov This indicates that the prokaryotic AAA pathway is a mosaic, having evolved by borrowing enzymes from both leucine and arginine metabolism. nih.govasm.org

Table 2: Homologous Enzymes in Related Metabolic Pathways

| AAA Pathway Enzyme | Function | Homologous Enzyme(s) | Pathway of Homolog |

| Homocitrate Synthase | Acetyl-CoA + α-Ketoglutarate → Homocitrate | Isopropylmalate Synthase | Leucine Biosynthesis nih.gov |

| Homoaconitase | Homocitrate ↔ Homoisocitrate | Aconitase, Isopropylmalate Isomerase | TCA Cycle, Leucine Biosynthesis oup.comnih.gov |

| Homoisocitrate Dehydrogenase (HICDH) | Homoisocitrate → α-Ketoadipate | Isocitrate Dehydrogenase (ICDH), 3-Isopropylmalate Dehydrogenase (IPMDH) | TCA Cycle, Leucine Biosynthesis umich.eduasm.orgnih.gov |

| LysJ (Prokaryotic) | Aminotransferase step | ArgD (N-acetylornithine aminotransferase) | Arginine Biosynthesis asm.orgnih.gov |

Advanced Methodologies for Investigating Homoisocitrate Pathways

Biochemical and Biophysical Characterization of Homoisocitrate-Utilizing Enzymes

A thorough understanding of the enzymes within the homoisocitrate pathway necessitates their isolation and detailed characterization. This involves a combination of purification techniques and assays to measure their catalytic activity.

Enzyme Purification and Activity Assays

The initial step in characterizing any enzyme is to purify it from its native source or a recombinant host. For homoisocitrate-utilizing enzymes like homoisocitrate dehydrogenase (HIcDH) and homoaconitase (HACN), this is often achieved through a series of chromatography steps. For instance, the LYS12 gene from Candida albicans, which codes for HIcDH, has been cloned and expressed as a His-tagged protein in Escherichia coli for easier purification. oup.com Similarly, recombinant HACN from Thermus thermophilus has been purified to study its activity. nih.gov

The activity of these enzymes can also be investigated using alternative substrates. For example, some HIcDH enzymes can utilize isocitrate, albeit at a much lower rate than homoisocitrate. nih.govnih.gov This broad substrate specificity can provide insights into the evolutionary relationships between different metabolic pathways. researchgate.net

Kinetic Studies and Parameter Determination

Kinetic studies are crucial for understanding the catalytic mechanism of an enzyme and its efficiency. These studies involve measuring the initial reaction rate at varying substrate concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic constant (kcat). libretexts.org

For homoisocitrate dehydrogenase (HIcDH), detailed kinetic analyses have been performed. In Saccharomyces cerevisiae, the kinetic mechanism is a steady-state random mechanism. nih.govnih.gov The Km values for its substrates, homoisocitrate and NAD+, provide information about the enzyme's affinity for them. For example, the HIcDH from Candida albicans has KM values of 73.7 μM for homoisocitrate and 1.09 mM for NAD+. oup.com The catalytic constant, kcat, for this enzyme is 0.38 s⁻¹. oup.com

Similar kinetic studies have been conducted on homoaconitase (HACN) from Thermus thermophilus. Using a coupled assay with HIcDH, the kinetic constants for HACN were determined to be a kcat of 1.3 s⁻¹ and a Km of 8.2 μM for cis-homoaconitate. portlandpress.com

The effect of inhibitors on enzyme activity is also a key area of kinetic investigation. For instance, the inhibition of C. albicans HIcDH by (2R,3S)-3-(p-carboxybenzyl)malate (CBMA) has been characterized, with an IC50 value of 3.78 mM. oup.com Such studies are vital for the development of potential antifungal agents that target the lysine (B10760008) biosynthesis pathway.

Table 1: Kinetic Parameters of Homoisocitrate Pathway Enzymes

| Enzyme | Organism | Substrate | Km | kcat | Source |

|---|---|---|---|---|---|

| Homoisocitrate Dehydrogenase | Candida albicans | Homoisocitrate | 73.7 μM | 0.38 s⁻¹ | oup.com |

| Homoisocitrate Dehydrogenase | Candida albicans | NAD+ | 1.09 mM | 0.38 s⁻¹ | oup.com |

| Homoisocitrate Dehydrogenase | Saccharomyces cerevisiae | Homoisocitrate | 10 μM | 13 s⁻¹ | oup.comnih.gov |

| Homoisocitrate Dehydrogenase | Saccharomyces cerevisiae | NAD+ | 0.33 mM | 13 s⁻¹ | oup.comnih.gov |

| Homoaconitase | Thermus thermophilus | cis-Homoaconitate | 8.2 μM | 1.3 s⁻¹ | portlandpress.com |

Structural Biology Approaches

Visualizing the three-dimensional structures of enzymes and their interactions with substrates and inhibitors provides invaluable insights into their function and mechanism. X-ray crystallography and in silico modeling are powerful tools for this purpose.

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography allows for the determination of the atomic-level structure of proteins. By crystallizing an enzyme in complex with its substrate, product, or an inhibitor, it is possible to map the active site and identify key amino acid residues involved in binding and catalysis.

For example, the crystal structures of 3-isopropylmalate dehydrogenase (IPMDH), an enzyme structurally and functionally related to HIcDH, have been determined from various organisms. nih.govnih.goviucr.orgiucr.org These structures have revealed a two-domain architecture and have provided insights into the enzyme's catalytic mechanism and thermal stability. oup.com The structure of IPMDH from the deep-sea bacterium Shewanella benthica revealed a more open conformation compared to its counterpart from a non-piezophilic species, suggesting adaptations to high-pressure environments. nih.govnih.gov

While a crystal structure of HIcDH with its natural substrate is not yet available, the structure of the Thermus thermophilus HIcDH in complex with an inhibitor has been determined, providing a model for the enzyme's active site. oup.com

In Silico Protein Modeling and Docking Simulations

When experimental structures are not available, computational methods like protein modeling and docking simulations can provide valuable predictions. Homology modeling can be used to build a three-dimensional model of a protein based on the known structure of a related protein.

This approach has been used to create a model of Candida albicans HIcDH based on the crystal structure of T. thermophilus HIcDH. oup.com Molecular docking simulations can then be used to predict how substrates and inhibitors bind to the active site of the modeled enzyme. oup.comnih.gov These simulations have been instrumental in understanding the interactions between HIcDH and its inhibitors, such as (2R,3S)-3-(p-carboxybenzyl)malate. oup.comresearchgate.net Docking studies have shown how the inhibitor's carboxylate groups interact with key arginine residues in the active site, as well as a magnesium ion. oup.comnih.gov

These computational approaches, while predictive, are powerful tools for generating hypotheses that can be tested experimentally, guiding the design of new inhibitors or engineered enzymes.

Genetic and Molecular Engineering Strategies

Genetic and molecular engineering techniques are powerful tools for both studying and manipulating homoisocitrate pathways. These strategies allow for the targeted modification of genes and enzymes to investigate their function and to engineer organisms for improved production of valuable compounds like lysine.

Site-directed mutagenesis is a key technique used to alter specific amino acids in an enzyme to probe their role in catalysis, substrate binding, or stability. For instance, in an enzyme related to HIcDH, 3-isopropylmalate dehydrogenase from Thermus thermophilus, replacing a specific tyrosine residue with phenylalanine significantly reduced the catalytic constant, demonstrating the importance of the hydroxyl group of this tyrosine for efficient catalysis. core.ac.uk Similar studies on T. thermophilus HIcDH have shown that replacing a single arginine residue can completely abolish its activity with isocitrate while retaining activity with homoisocitrate, highlighting this residue's role in substrate specificity. researchgate.net

Directed evolution is another powerful strategy that mimics natural selection in the laboratory to evolve enzymes with desired properties. This has been used to enhance the latent 3-isopropylmalate dehydrogenase activity of a promiscuous HIcDH from T. thermophilus. portlandpress.com Through several rounds of DNA shuffling and screening, variants with significantly increased catalytic efficiency for 3-isopropylmalate were generated. portlandpress.com

Metabolic engineering of entire pathways is also a major focus, particularly for the overproduction of lysine. In organisms like Corynebacterium glutamicum, genetic engineering has been used to manipulate key enzymes in the lysine biosynthesis pathway, such as aspartate kinase and dihydrodipicolinate synthase, to increase lysine yields. nih.govnih.gov More recently, artificial pathways have been designed and constructed in E. coli to produce novel compounds from lysine. For example, an engineered pathway has been created to convert lysine into the chiral amino alcohol 2-hydroxycadaverine. mdpi.com This involved the semi-rational design of a decarboxylase to improve its catalytic activity towards a lysine intermediate. mdpi.com These approaches demonstrate the potential of genetic and molecular engineering to not only elucidate the function of homoisocitrate pathways but also to harness them for biotechnological applications. inscripta.com

Gene Cloning, Expression, and Targeted Deletion Studies

Gene Cloning and Expression: The genes encoding enzymes of the homoisocitrate pathway have been successfully cloned and expressed in heterologous hosts, most commonly Escherichia coli, to facilitate their purification and characterization. For instance, the LYS12 gene from Candida albicans, which encodes homoisocitrate dehydrogenase, was cloned and expressed in E. coli as a His-tagged protein. oup.comoup.comnih.govberkeley.eduwiley.com This enabled the purification of the enzyme and subsequent analysis of its kinetic properties and structure. oup.comnih.govberkeley.eduwiley.com Similarly, the gene for homoisocitrate synthase (HCS) from Schizosaccharomyces pombe was crystallized after expression, providing structural insights into the enzyme. nih.gov In Saccharomyces cerevisiae, the genes LYS20 and LYS21, which encode two isoenzymes of homocitrate synthase, have also been a focus of such studies. researchgate.netoup.com These synthases catalyze the initial, rate-limiting step of lysine biosynthesis. researchgate.netoup.com The expression of the hicdh gene from Thermus thermophilus HB27 in E. coli was instrumental in confirming its function as a homoisocitrate dehydrogenase. researchgate.net

Targeted Deletion Studies: Targeted gene deletion, or knockout, is a powerful technique to ascertain the physiological role of a gene. By deleting a specific gene in the pathway, researchers can observe the resulting phenotype, such as auxotrophy for lysine, which confirms the gene's essentiality for the pathway. In Aspergillus fumigatus, the deletion of the hcsA gene, which codes for homocitrate synthase, was confirmed through Southern blot analysis, demonstrating a clear size shift in genomic DNA fragments. researchgate.net Disruption of HCS-encoding genes in C. albicans has been shown to result in lysine auxotrophy. oup.com Similarly, creating a knockout mutant of the hicdh gene in T. thermophilus led to an inability to synthesize lysine, directly implicating the gene product in this biosynthetic pathway. researchgate.net In the model mushroom Coprinopsis cinerea, a rapid gene deletion method using preassembled Cas9 ribonucleoproteins has been employed to study gene function, a technique applicable to pathways like lysine biosynthesis. nih.gov These studies collectively underscore the importance of individual enzymes and validate their roles within the living organism.

Site-Directed Mutagenesis for Enzyme Function Analysis

Site-directed mutagenesis is a precision tool used to investigate the function of specific amino acid residues within an enzyme's active or regulatory sites. By substituting specific amino acids, scientists can deduce their roles in substrate binding, catalysis, and allosteric regulation.

This technique has been extensively applied to homocitrate synthase (HCS) and its homologs to elucidate their catalytic mechanisms. nih.govacs.org For example, mutagenesis and kinetic studies of HCS from Saccharomyces cerevisiae (ScHCS) identified a glutamate-histidine catalytic dyad responsible for the deprotonation of the acetyl group of acetyl-CoA in the first step of the reaction. nih.gov In HCS from Schizosaccharomyces pombe, mutations of active site residues that bind the substrate 2-oxoglutarate or are implicated in acid-base catalysis were shown to severely impair or completely abolish enzyme activity both in vitro and in vivo. nih.gov

Similar studies on α-isopropylmalate synthase (α-IPMS) from Mycobacterium tuberculosis, which is homologous to HCS and catalyzes a comparable reaction in leucine (B10760876) biosynthesis, have provided further mechanistic insights. acs.org Site-directed mutagenesis of specific residues within a conserved active site helix of α-IPMS led to the identification of critical amino acids; for instance, substitutions of Arg-80 and Asp-81 resulted in a complete loss of enzyme activity. acs.org In another study, various mutations were introduced into the SpHCS gene to create variants like R43A, R43K, E74A, and H103A to probe the function of these specific residues. umich.edu These targeted amino acid changes are crucial for confirming the roles of residues predicted by structural studies and for understanding the intricate chemical mechanisms of the enzymes in the homoisocitrate pathway.

Quantitative Metabolic Analyses

To gain a systems-level understanding of the homoisocitrate pathway, quantitative analyses of metabolites, proteins, and metabolic fluxes are essential. These approaches provide a dynamic view of the pathway's operation and regulation.

Metabolomics for Pathway Intermediate Quantification

Metabolomics enables the comprehensive and quantitative analysis of the complete set of small-molecule metabolites in a biological system. nih.gov This "omics" approach is powerfully applied to quantify the intermediates of metabolic pathways, offering a snapshot of the cell's metabolic state under specific conditions. nih.govnih.govwikipedia.orgfrontiersin.org Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the high-throughput and sensitive quantification of pathway intermediates. nih.govd-nb.info

In the context of the homoisocitrate pathway, metabolomics can identify bottlenecks and regulatory control points. For example, a non-targeted metabolomics analysis in Yarrowia lipolytica identified changes in lysine-related metabolites, such as an increase in L-pipecolic acid (a degradation product of lysine) and N-acetyl-L-lysine, indicating alterations in lysine metabolism. mdpi.com Such studies can reveal the accumulation or depletion of specific intermediates like homoisocitrate or α-ketoadipate in response to genetic or environmental perturbations. researchgate.netmdpi.com The development of analytical methods for the simultaneous quantification of multiple metabolites, including those in amino acid pathways, provides a robust tool for large-scale studies. d-nb.info This holistic view of pathway intermediates is critical for designing effective metabolic engineering strategies. nih.gov

Proteomics for Enzyme Abundance and Turnover Dynamics

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and turnover rates. researchgate.netnih.govacs.org Mass spectrometry-based proteomics is the cornerstone technology in this field, allowing for the identification and quantification of thousands of proteins in a single experiment. nih.govacs.org This is crucial for understanding how the levels of enzymes in the homoisocitrate pathway change in response to different conditions.

Quantitative proteomic analyses have been used to compare protein abundance in different states, such as in lysine-producing versus lysine-consuming yeast cells. researchgate.net These studies revealed that enzymes in the lysine biosynthesis pathway are upregulated in producer cells. researchgate.net Furthermore, proteomics can uncover post-translational modifications (PTMs) that regulate enzyme activity. Lysine acetylation, for example, is a widespread PTM that has been shown to affect enzymes involved in various metabolic processes, including amino acid biosynthesis. nih.govacs.orgfrontiersin.org Global analyses of the "acetylome" have identified numerous acetylated proteins in central metabolism. frontiersin.orgpnas.org Similarly, lysine malonylation and succinylation have been identified on metabolic enzymes, suggesting complex regulatory networks where different acyl modifications may compete to control enzyme function. nih.govacs.orgnih.govmdpi.com Understanding the dynamics of enzyme abundance and the regulatory impact of PTMs provides a deeper layer of insight into the control of the homoisocitrate pathway.

Genome-Scale Metabolic Modeling (GEMs) for Flux Analysis

Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism, constructed from its genomic and biochemical information. mdpi.comnih.govfrontiersin.orgnih.gov These models are powerful computational tools for predicting metabolic fluxes—the rates of reactions throughout the network—under various genetic and environmental conditions. mdpi.comnih.govfrontiersin.org Flux Balance Analysis (FBA) is a common computational method used with GEMs to simulate and analyze the flow of metabolites through the network. github.ioresearchgate.netplos.org

Applied Research and Biotechnological Implications of Homoisocitrate Metabolism

Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering efforts have largely focused on harnessing the AAA pathway for the overproduction of L-lysine and related valuable chemicals.

Optimization of L-Lysine Yields in Microorganisms

The industrial production of L-lysine predominantly utilizes microbial fermentation. A key strategy for enhancing L-lysine yields involves the targeted modification of enzymes within the AAA pathway to overcome natural regulatory mechanisms. In organisms like Saccharomyces cerevisiae, the first enzyme of the pathway, homocitrate synthase (HCS), which catalyzes the formation of homocitrate from 2-oxoglutarate and acetyl-CoA, is subject to feedback inhibition by the end product, L-lysine. nih.gov This feedback loop tightly controls the amount of lysine (B10760008) produced.

Similarly, in industrial microorganisms like Corynebacterium glutamicum, which also produces lysine via a pathway involving aspartate, understanding and engineering the precursor supply to pathways that intersect with amino acid biosynthesis is crucial for yield optimization. nih.gov

Strategies for Increasing Metabolic Flux through the AAA Pathway

Increasing the metabolic flux through the AAA pathway is a primary objective for enhancing the production of lysine and its derivatives. The commitment step, catalyzed by homocitrate synthase, is often the rate-limiting step. nih.gov Therefore, a major strategy involves alleviating the feedback inhibition of this enzyme. By creating variants of HCS that are less sensitive to lysine, the metabolic bottleneck at the beginning of the pathway is opened, allowing for a greater flow of intermediates, including homoisocitrate, towards the final product. nih.gov

Additionally, optimizing the expression levels of all the enzymes in the pathway can help to ensure a smooth conversion of intermediates and prevent the accumulation of potentially toxic byproducts. researchgate.net Enhanced flux potential analysis (eFPA) is an algorithmic approach that can integrate enzyme expression data with metabolic network architecture to predict and optimize relative flux levels. embopress.org

Production of Related Chemicals (e.g., Alpha-Ketoadipate)

The intermediates of the AAA pathway are themselves valuable chemicals. Alpha-ketoadipate (α-KA), the product of the oxidative decarboxylation of homoisocitrate, is a key intermediate. wikipedia.org This α-keto acid has applications in the pharmaceutical and food industries. nih.govresearchgate.net

The same metabolic engineering strategies employed to increase lysine production can be adapted for the overproduction of α-ketoadipate. By enhancing the initial steps of the AAA pathway to increase the formation of homoisocitrate and ensuring high activity of homoisocitrate dehydrogenase, a significant accumulation of α-ketoadipate can be achieved. nih.gov For instance, in vitro reconstruction of the pathway has demonstrated that the combination of aconitase, homoaconitase, and homoisocitrate dehydrogenase can efficiently convert homocitrate to α-ketoadipate. nih.gov

Furthermore, microorganisms can be engineered to divert the metabolic flux at the level of α-ketoadipate towards other desired products. This makes the AAA pathway a versatile platform for the bio-based production of various C6 compounds.

Enzyme Inhibition and Rational Drug Design

The exclusivity of the AAA pathway to fungi and some bacteria makes its enzymes attractive targets for the development of novel antifungal and antibacterial agents. wikipedia.org Homoisocitrate dehydrogenase, in particular, has been a focus of rational drug design efforts. nih.gov

Development of Homoisocitrate Dehydrogenase Inhibitors (e.g., Thiahomoisocitrate)

Rational drug design involves creating molecules that can specifically bind to and inhibit the activity of a target enzyme. Several inhibitors of homoisocitrate dehydrogenase have been designed and synthesized based on the structure of its natural substrate, homoisocitrate.

One of the most potent inhibitors developed is thiahomoisocitrate . nih.gov This sulfur-containing analog of homoisocitrate acts as a strong competitive inhibitor of homoisocitrate dehydrogenase from Saccharomyces cerevisiae, with a Ki value of 97 nM. nih.gov

Other substrate analogs have also been investigated. These include 3-hydroxyalkylidene- and 3-carboxyalkylidenemalate derivatives, which have shown moderate competitive inhibitory activity. nih.gov Among these, (R,Z)-3-carboxypropylidenemalate was found to be the most effective, suggesting that the enzyme preferentially recognizes an extended conformation of its substrate. nih.gov Another inhibitor, (2R,3S)-3-(p-carboxybenzyl)malate (CBMA), has also been identified and shown to have antifungal activity, which can be enhanced by converting it into its trimethyl ester derivative (TMCBMA) to improve cell permeability. nih.gov

| Inhibitor | Type of Inhibition | Target Organism/Enzyme | Reported Potency (Ki or IC50) |

|---|---|---|---|

| Thiahomoisocitrate | Competitive | Saccharomyces cerevisiae homoisocitrate dehydrogenase | Ki = 97 nM nih.gov |

| (R,Z)-3-Carboxypropylidenemalate | Competitive | Deinococcus radiodurans and Saccharomyces cerevisiae homoisocitrate dehydrogenase | Moderate inhibitory activity nih.gov |

| (2R,3S)-3-(p-carboxybenzyl)malate (CBMA) | Competitive with respect to homoisocitrate | Candida albicans homoisocitrate dehydrogenase | IC50 = 3.78 mM nih.govresearchgate.net |

Mechanisms of Enzyme Inhibition

Understanding the kinetic mechanism of homoisocitrate dehydrogenase is crucial for designing effective inhibitors. Studies on the enzyme from Saccharomyces cerevisiae have revealed a steady-state random kinetic mechanism, where the substrates (Mg-homoisocitrate and NAD+) can bind to the enzyme in any order before the reaction occurs. nih.govnih.gov

The product NADH acts as an inhibitor. nih.govnih.gov The mechanism of NADH inhibition is complex; at low concentrations of the substrate (Mg-homoisocitrate), NADH acts as a competitive inhibitor, but as the substrate concentration increases, the inhibition pattern shifts to uncompetitive. nih.govnih.gov This suggests that NADH can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Thiahomoisocitrate exerts its potent competitive inhibition by closely mimicking the natural substrate. nih.gov Kinetic studies suggest that the formation of an enolate intermediate plays a significant role in its strong binding to the active site of the enzyme, thereby preventing the binding and turnover of the actual substrate. nih.gov

The development of these inhibitors not only provides potential leads for new antifungal drugs but also serves as a valuable tool for studying the structure and function of homoisocitrate dehydrogenase. nih.govnih.gov

Role in Fungal Pathogenesis and Antifungal Target Identification

Homoisocitrate Dehydrogenase as a Specific Antifungal Target

Within the α-aminoadipate pathway, homoisocitrate dehydrogenase (HIcDH) presents itself as a particularly compelling target for antifungal drug discovery. creative-biolabs.com This enzyme catalyzes the fourth step of the pathway: the NAD+-dependent oxidative decarboxylation of its specific substrate, homoisocitrate, to produce α-ketoadipate. creative-biolabs.comnih.gov As an integral component of a metabolic route exclusive to fungi, HIcDH is an ideal candidate for the development of selective inhibitors that would not interfere with host metabolism, thereby promising low mammalian toxicity. nih.govcreative-biolabs.com

Research has focused on characterizing this enzyme in pathogenic fungi to facilitate the design of effective inhibitors. The HIcDH from Candida albicans (CaHIcDH), encoded by the LYS12 gene, has been cloned, expressed, and purified. nih.gov Studies have revealed its key biochemical and kinetic properties, providing a foundation for inhibitor development.

Table 1: Biochemical and Kinetic Properties of Candida albicans Homoisocitrate Dehydrogenase (CaHIcDH)

| Property | Value | Reference |

| Molecular Mass (SDS-PAGE) | 42.6 ± 1 kDa | nih.gov |

| Native Molecular Mass (Size-Exclusion Chromatography) | 158 ± 3 kDa (suggesting a tetramer) | nih.gov |

| Cofactor Requirement | Mg²⁺ and K⁺ | nih.gov |

| Substrate Specificity | Strictly specific for homoisocitrate | nih.gov |

| Kₘ for NAD⁺ | 1.09 mM | nih.gov |

| Kₘ for homoisocitrate | 73.7 µM | nih.gov |

| kcat | 0.38 s⁻¹ | nih.gov |

The unique structural and functional characteristics of HIcDH have spurred the design and synthesis of numerous inhibitors. These compounds are often structural analogs of the enzyme's natural substrate, homoisocitrate, or other intermediates in the AAA pathway. nih.govnih.gov The goal is to create molecules that can competitively bind to the active site of the enzyme, blocking its function and thereby halting the entire lysine biosynthesis pathway.

One such inhibitor, (2R,3S)-3-(p-carboxybenzyl)malate (CBMA), demonstrated moderate inhibition of CaHIcDH activity. nih.gov To enhance its cellular uptake, a pro-drug approach was tested by converting the inhibitor into its trimethyl ester derivative (TMCBMA). nih.govresearchgate.net This modification led to improved antifungal activity in minimal media, validating the strategy of targeting HIcDH. nih.gov Further research has explored a variety of other structural analogs, including fluoro- and epoxy-derivatives of homoisocitrate. nih.gov A particularly potent inhibitor, thiahomoisocitrate, was developed and showed strong competitive inhibition against HIcDH from Saccharomyces cerevisiae with a Kᵢ value in the nanomolar range, indicating a very high affinity for the enzyme. nih.gov

Table 2: Examples of Homoisocitrate Dehydrogenase Inhibitors and their Activity

| Inhibitor | Target Organism | Type of Inhibition | Potency (Kᵢ or IC₅₀) | Antifungal Activity | Reference |

| (2R,3S)-3-(p-carboxybenzyl)malate (CBMA) | Candida albicans | Competitive (with respect to homoisocitrate) | IC₅₀ = 3.78 mM | Moderate | nih.govresearchgate.net |

| Trimethyl ester of CBMA (TMCBMA) | Candida albicans | Pro-drug of inhibitor | Not applicable | Enhanced activity in minimal media | nih.gov |

| Fluoro-deoxy analogs of homoisocitrate | Candida albicans | Enzyme inhibition | IC₅₀ in the millimolar range | Moderate | nih.gov |

| Thiahomoisocitrate | Saccharomyces cerevisiae | Competitive | Kᵢ = 97 nM | Potent enzyme inhibition | nih.gov |

These findings collectively underscore the potential of homoisocitrate dehydrogenase as a specific and valuable target for the development of novel antifungal agents. The detailed characterization of the enzyme and the successful design of potent inhibitors provide a strong basis for further research aimed at creating clinically effective drugs to combat pathogenic fungal infections. creative-biolabs.comnih.gov

Q & A

Q. What is the biochemical role of homoisocitrate dehydrogenase (HICDH) in lysine biosynthesis?

HICDH catalyzes the NAD⁺-dependent oxidative decarboxylation of homoisocitrate to α-ketoadipate, a critical step in the α-aminoadipate pathway (AAP) for lysine biosynthesis in fungi and thermophilic bacteria. This enzyme is metal-dependent (Mg²⁺/K⁺) and shares evolutionary roots with 3-isopropylmalate dehydrogenase. Its substrate specificity varies: Thermus thermophilus HICDH inefficiently processes homoisocitrate (20× lower catalytic efficiency than isocitrate) , while Candida albicans HICDH is strictly specific for homoisocitrate .

Q. How do substrate recognition mechanisms differ between HICDH and isocitrate dehydrogenase (ICDH)?

HICDH and ICDH exhibit divergent substrate selectivity due to active-site structural variations. Kinetic analyses reveal that T. thermophilus HICDH has a higher Km for homoisocitrate (indicating weaker binding), whereas ICDH shows reduced kcat for homoisocitrate (slower catalysis). Mutagenesis studies highlight residues like Lys230 (in ICDH) as critical for proton abstraction during dehydrogenation, a mechanism conserved in HICDH .

Advanced Research Questions

Q. How can researchers determine the catalytic efficiency (kcat/Km) of HICDH?

Catalytic efficiency is quantified using steady-state kinetics. For C. albicans HICDH, Km (73.7 µM for homoisocitrate) and kcat (0.38 s⁻¹) are measured via NADH formation at 340 nm in assays containing Mg²⁺, K⁺, and NAD⁺. Lineweaver-Burk plots validate competitive inhibition by analogs like (2R,3S)-3-(p-carboxybenzyl)malate (IC50 = 3.78 mM) .

Q. What structural features underpin HICDH’s catalytic mechanism?

Crystal structures of homologous enzymes (e.g., Schizosaccharomyces pombe HICDH) reveal a conserved active site with Lys230* (hydrogen-bonding the substrate hydroxyl) and Asp307 (stabilizing proton transfer). Molecular dynamics simulations show substrate-induced conformational changes, including a 90° rotation of the C1-carboxylate during decarboxylation .

Q. Why does substrate specificity vary across HICDH orthologs?

Thermus HICDH’s dual specificity (homoisocitrate/isocitrate) contrasts with fungal HICDH’s strict specificity. This arises from differences in substrate-binding pockets: Thermus HICDH has a broader active site accommodating both substrates, while fungal variants exhibit steric restrictions favoring homoisocitrate. Site-directed mutagenesis (e.g., altering residue 98 in Thermus HICDH) can shift specificity .

Q. How should researchers resolve contradictions in kinetic data across studies?

Discrepancies in Km and kcat values (e.g., T. thermophilus vs. C. albicans HICDH) require rigorous standardization of assay conditions (pH, metal ions, substrate purity). For example, C. albicans HICDH’s hysteretic behavior (slow conformational changes) necessitates pre-incubation with substrates to achieve steady-state kinetics .

Q. What strategies are effective for designing HICDH inhibitors with antifungal activity?

Competitive inhibitors like thiahomoisocitrate (Ki = 97 nM for S. cerevisiae HICDH) mimic the enolate intermediate. Ester prodrugs (e.g., CBMA trimethyl ester) enhance cellular uptake, releasing active inhibitors intracellularly. Docking studies using homology models (e.g., C. albicans HICDH) guide rational design by predicting binding affinities .

Q. Can HICDH be engineered for biotechnological applications?

Cancer-associated mutations in isocitrate dehydrogenase (IDH) inspired redesign of HICDH for 2-hydroxyadipate production. Mutating residues in Thermus HICDH (e.g., R148H) conferred >99% enantioselectivity for 2-oxoadipate reduction, enabling green synthesis of nylon precursors .

Q. How does hysteretic behavior impact HICDH activity in vivo?

C. albicans HICDH exists as a tetramer stabilized by homoisocitrate binding. This hysteretic property delays enzymatic activation, potentially regulating lysine flux under nutrient-limited conditions. Native PAGE and size-exclusion chromatography confirm oligomeric state shifts .

Q. What role do metal ions play in HICDH function, and how can this be experimentally validated?

Mg²⁺ and K⁺ are essential for catalysis, coordinating the substrate and stabilizing transition states. Metal-depletion assays (e.g., EDTA treatment) and mutagenesis (e.g., D307A in S. cerevisiae HICDH) disrupt activity. X-ray crystallography of Mn²⁺-bound complexes reveals ion coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.